methyl 6-chloro-2-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Description
Methyl 6-chloro-2-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a 1,2-benzothiazine derivative characterized by:
- 6-Chloro substituent on the benzothiazine core.
- 4-Phenyl group at position 2.
- 2-(4-Fluorophenyl)amidoethyl side chain at position 2.
- Methyl ester at position 3.
This compound belongs to a class of heterocyclic molecules with demonstrated anti-inflammatory, antimicrobial, and anticancer activities . Its synthesis likely follows the Gabriel-Colman rearrangement pathway, as reported for analogous benzothiazines .
Properties
IUPAC Name |
methyl 6-chloro-2-[2-(4-fluoroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O5S/c1-33-24(30)23-22(15-5-3-2-4-6-15)19-13-16(25)7-12-20(19)34(31,32)28(23)14-21(29)27-18-10-8-17(26)9-11-18/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPZIQVXBOXYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-chloro-2-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
Synthesis
The compound can be synthesized through a multi-step chemical process involving the reaction of 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide with sodium hydroxide, followed by acidification and recrystallization. The yield of this synthesis is reported to be approximately 90%, resulting in colorless crystals .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazine derivatives, including this compound. In vitro assays have demonstrated that derivatives exhibit significant cytotoxicity against various cancer cell lines while maintaining lower toxicity towards healthy cells. For instance, compounds similar to methyl 6-chloro-2-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate have shown promising results in inhibiting cell proliferation in MCF7 and MCF10A cell lines .
The mechanism through which these compounds exert their effects often involves interaction with DNA and modulation of key cellular pathways. Molecular docking studies suggest that these compounds can bind effectively to the DNA-topoisomerase II complex, disrupting DNA replication and transcription processes essential for cancer cell survival .
Case Studies
| Study | Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|---|
| BS230 | MCF7 | 5.0 | Stronger cytotoxicity compared to doxorubicin | |
| BS130 | MCF10A | 10.0 | Low toxicity towards healthy cells | |
| BS62 | MCF7 | 15.0 | Moderate cytotoxicity |
Structure-Activity Relationship (SAR)
The biological activity of methyl 6-chloro-2-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate can be influenced by structural modifications. Substituents such as halogens (e.g., fluorine and chlorine) on the phenyl ring significantly enhance the cytotoxic effects against cancer cells. The presence of electron-withdrawing groups appears to increase potency by stabilizing the active form of the compound .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a 1,2-benzothiazine 1,1-dioxide core with derivatives reported in the Iranian Journal of Pharmaceutical Research (2021) and other studies . Key structural comparisons include:
Substituent Impact :
Physicochemical Properties
Data from synthesized analogs provide insights into the target compound’s properties:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
